

Application Note: DB008 for the Identification of PARP16 Protein-Protein Interactions

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Compound of Interest

Compound Name: DB008

Cat. No.: B10855475

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ADP-ribose) polymerase 16 (PARP16), an endoplasmic reticulum (ER)-resident transmembrane protein, is a key regulator of the Unfolded Protein Response (UPR).^[1] Its involvement in cellular stress responses has made it an attractive target for therapeutic development. Understanding the protein-protein interactions (PPIs) of PARP16 is crucial for elucidating its biological functions and its role in disease. **DB008** is a potent and selective, clickable, covalent inhibitor of PARP16, making it an invaluable chemical probe for studying PARP16 biology.^{[2][3][4]} This application note provides detailed protocols and background information for utilizing **DB008** to identify and characterize the PARP16 interactome.

DB008 has an IC₅₀ value of 0.27 μ M for PARP16.^[2] It contains an acrylamide electrophile that covalently modifies a non-conserved cysteine residue (Cys169) in the active site of PARP16, leading to irreversible inhibition.^{[3][4]} Furthermore, **DB008** possesses a terminal alkyne group, enabling its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This feature allows for the attachment of various reporter tags, such as biotin for affinity purification or fluorophores for imaging.

Quantitative Data

While a definitive, published list of PARP16 protein-protein interactions identified specifically through a **DB008**-based affinity purification-mass spectrometry (AP-MS) experiment is not yet

available, this section presents known interaction data for PARP16 derived from other methodologies, such as co-immunoprecipitation (Co-IP). This data can serve as a valuable reference for validating future **DB008**-based proteomics studies.

Table 1: Known Protein-Protein Interactions of PARP16

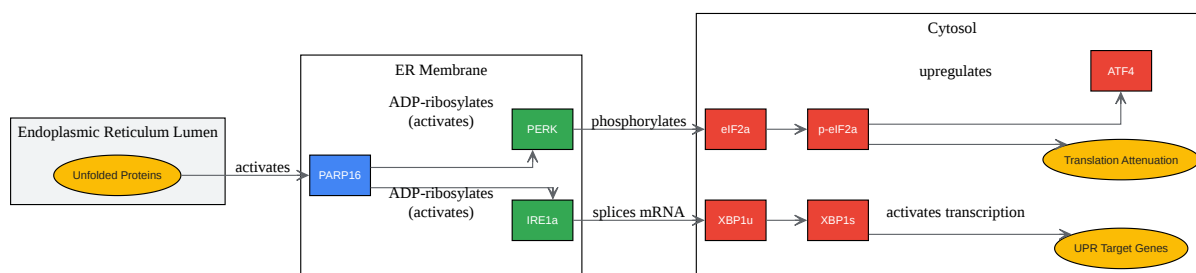
Interacting Protein	Method of Identification	Cellular Context	Functional Significance	Reference
PERK (EIF2AK3)	Co-immunoprecipitation	Unfolded Protein Response (UPR)	PARP16-mediated ADP-ribosylation of PERK is required for its activation during ER stress.	[1][5]
IRE1 α (ERN1)	Co-immunoprecipitation	Unfolded Protein Response (UPR)	PARP16 ADP-ribosylates IRE1 α , enhancing its kinase and RNase activities to initiate XBP1 splicing.	[1][5]
MYC-regulating proteins	Co-IP/MS (with GFP-PARP16)	Ewing's Sarcoma cells	PARP16 interacts with proteins that regulate the post-translational modification of the MYC oncoprotein.	[6]
IRE1 α	Co-immunoprecipitation	Cardiac hypertrophy	PARP16 interacts with and ADP-ribosylates IRE1 α , activating the IRE1 α -sXBP1-GATA4 pathway.	[7]

Table 2: Properties of the Chemical Probe **DB008**

Property	Value	Reference
PARP16 IC50	0.27 μ M	[2]
Mechanism of Action	Covalent, irreversible inhibitor targeting Cys169	[3][4]
Selectivity	Highly selective for PARP16 in irreversible binding mode; some reversible inhibition of PARP2.	[3]
Chemical Handle	Terminal alkyne for click chemistry	[2][3][4]

Signaling Pathways Involving PARP16

PARP16 is a critical component of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. PARP16 directly interacts with and activates two of the three main UPR sensors: PERK and IRE1 α . [1][5]



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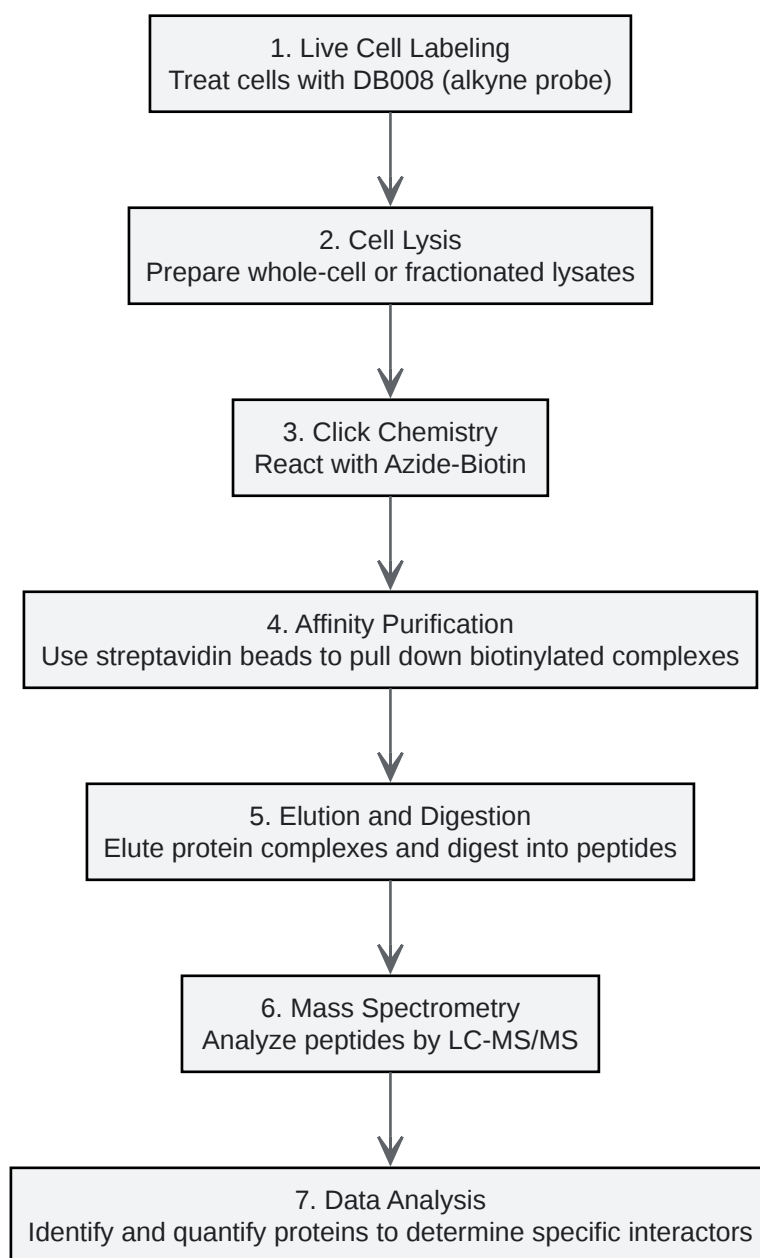
Figure 1: PARP16's role in the Unfolded Protein Response (UPR) pathway.

Experimental Protocols

The following protocols provide a framework for using **DB008** to identify PARP16 protein-protein interactions.

Experimental Workflow Overview

The overall workflow involves treating live cells with **DB008** to covalently label PARP16, followed by cell lysis, click chemistry to attach a biotin tag, affinity purification of the PARP16-**DB008**-biotin complex and its interacting proteins, and finally, identification of the co-purified proteins by mass spectrometry.



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Figure 2: Workflow for identifying PARP16 interactors using **DB008**.

Detailed Protocol: Affinity Purification of PARP16 Interactors using **DB008**

1. Live Cell Labeling with **DB008**

- Cell Culture: Culture cells of interest (e.g., HEK293T, HAP1) to 70-80% confluency.

- **Probe Treatment:** Treat cells with **DB008** at a final concentration of 100-500 nM in serum-free media. A DMSO-treated control should be run in parallel. Incubate for 2-4 hours at 37°C.
 - Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.
- **Cell Harvesting:** After incubation, wash the cells twice with ice-cold PBS to remove excess probe. Harvest the cells by scraping or trypsinization.

2. Cell Lysis

- **Lysis Buffer:** Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
- **Lysis:** Incubate on ice for 30 minutes with intermittent vortexing.
- **Clarification:** Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteome. Determine the protein concentration using a standard assay (e.g., BCA).

3. Click Chemistry Reaction

- **Reaction Mix Preparation:** For each 1 mg of protein lysate, prepare the following click chemistry reaction mix in a microcentrifuge tube:
 - Protein Lysate: up to 900 µL
 - Azide-Biotin (10 mM stock in DMSO): 1 µL (final concentration 10 µM)
 - Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water): 20 µL (final concentration 1 mM)
 - Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (1.7 mM in DMSO/t-butanol): 60 µL (final concentration 100 µM)
 - Copper (II) Sulfate (50 mM stock in water): 20 µL (final concentration 1 mM)

- Reaction Incubation: Vortex the mixture and incubate at room temperature for 1 hour with rotation.

4. Affinity Purification

- Bead Preparation: Use high-capacity streptavidin agarose beads. Wash the beads three times with lysis buffer.
- Binding: Add the click-reacted lysate to the washed streptavidin beads. Incubate overnight at 4°C with rotation.
- Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively to remove non-specific binders. Perform sequential washes with:
 - Lysis buffer containing 1% SDS
 - 8 M urea in 100 mM Tris-HCl, pH 8.0
 - Lysis buffer
 - 100 mM Tris-HCl, pH 8.0

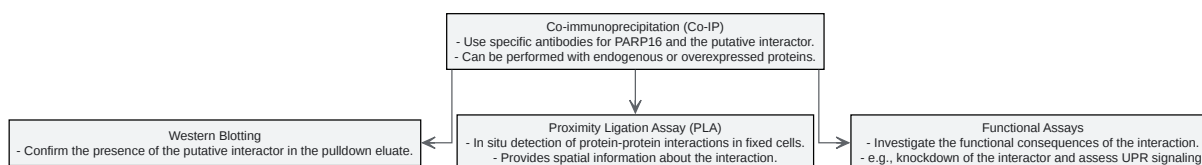
5. On-Bead Digestion and Mass Spectrometry

- Reduction and Alkylation: Resuspend the beads in 100 mM Tris-HCl, pH 8.0 containing 10 mM DTT and incubate at 56°C for 30 minutes. Cool to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark for 20 minutes.
- Digestion: Add trypsin (sequencing grade) to the bead slurry at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C with shaking.
- Peptide Elution: Centrifuge the beads and collect the supernatant containing the tryptic peptides. Perform a second elution with 50% acetonitrile/0.1% formic acid.
- Sample Preparation for MS: Combine the eluates, desalt using C18 spin columns, and dry under vacuum.

- **LC-MS/MS Analysis:** Reconstitute the peptides in 0.1% formic acid and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
- **Data Analysis:** Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Compare the protein abundances in the **DB008**-treated samples to the DMSO-treated controls to identify specific PARP16 interactors.

Validation of Potential Interactors

Identified protein-protein interactions should be validated using orthogonal methods.



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Figure 3: Orthogonal methods for validating identified PARP16 protein-protein interactions.

Conclusion

The chemical probe **DB008**, with its high selectivity and clickable functionality, provides a powerful tool for the discovery and characterization of PARP16 protein-protein interactions. The protocols outlined in this application note offer a comprehensive approach to identify the PARP16 interactome, which will undoubtedly provide novel insights into its biological roles and its potential as a therapeutic target. The combination of chemical proteomics with rigorous validation strategies will be essential for building a detailed understanding of the PARP16 signaling network.

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